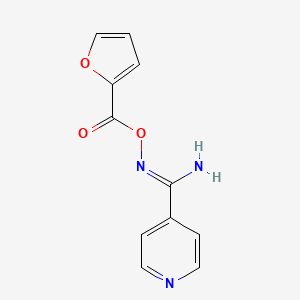![molecular formula C24H20N4O4 B5491095 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5491095.png)
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine is a compound that has been studied for its potential therapeutic applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine varies depending on the scientific research field. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic Bcl-2 protein. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In inflammation research, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor kappa B (NF-κB). In microbial infections research, this compound inhibits the growth of various pathogenic microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine in lab experiments include its potential therapeutic applications in various scientific research fields, its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its antimicrobial properties. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine. In cancer research, future studies could focus on the development of novel drug delivery systems for this compound and the identification of its potential targets in cancer cells. In inflammation research, future studies could focus on the identification of its potential targets in the NF-κB pathway and the development of more potent analogs. In microbial infections research, future studies could focus on the identification of its potential targets in the cell membrane of pathogenic microorganisms and the development of more potent analogs. Overall, the study of this compound holds great promise for the development of novel therapeutics in various scientific research fields.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine involves a multi-step process that includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoyl piperazine. The final step involves the reaction of the resulting intermediate with 2-furoyl chloride to yield the desired compound.
Applications De Recherche Scientifique
1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine has been studied for its potential therapeutic applications in various scientific research fields such as cancer, inflammation, and microbial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In microbial infections research, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various pathogenic microorganisms.
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23(27-11-13-28(14-12-27)24(30)20-10-5-15-31-20)19-9-4-8-18(16-19)22-26-25-21(32-22)17-6-2-1-3-7-17/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVFMPZXHSBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5491014.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)

![methyl [(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5491049.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5491072.png)
![N-{3-[(ethylsulfonyl)amino]phenyl}acetamide](/img/structure/B5491082.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5491087.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5491091.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5491101.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B5491104.png)